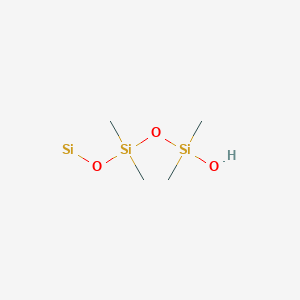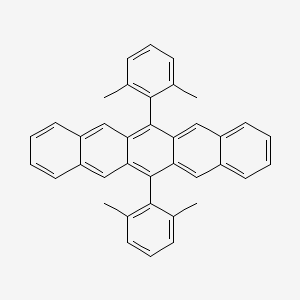
6,13-Bis(2,6-dimethylphenyl)pentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Bis(2,6-dimethylphenyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. This compound is characterized by the substitution of two 2,6-dimethylphenyl groups at the 6 and 13 positions of the pentacene core, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(2,6-dimethylphenyl)pentacene typically involves the following steps:
Formation of the Pentacene Core: The pentacene core can be synthesized through various methods, including the Diels-Alder reaction followed by dehydrogenation.
Substitution Reaction: The 2,6-dimethylphenyl groups are introduced at the 6 and 13 positions of the pentacene core through a substitution reaction. This can be achieved using Grignard reagents or organolithium compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis(2,6-dimethylphenyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropentacene derivatives.
Substitution: The phenyl groups can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydropentacene derivatives.
Substitution: Various substituted pentacene derivatives with different functional groups.
Scientific Research Applications
6,13-Bis(2,6-dimethylphenyl)pentacene has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge carrier mobility and stability.
Material Science: The compound is studied for its potential in developing new materials with unique electronic properties.
Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes.
Biological Applications: Research is ongoing to explore its potential in biological systems, including its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6,13-Bis(2,6-dimethylphenyl)pentacene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate charge transfer and electronic communication between molecules, making it an effective material for electronic applications .
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and stability, TIPS-pentacene is widely used in organic electronics.
6,13-Pentacenequinone: An oxidized derivative of pentacene with applications in organic electronics and material science.
Uniqueness
6,13-Bis(2,6-dimethylphenyl)pentacene is unique due to the presence of 2,6-dimethylphenyl groups, which enhance its solubility and stability compared to other pentacene derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .
Properties
CAS No. |
701295-08-1 |
|---|---|
Molecular Formula |
C38H30 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6,13-bis(2,6-dimethylphenyl)pentacene |
InChI |
InChI=1S/C38H30/c1-23-11-9-12-24(2)35(23)37-31-19-27-15-5-7-17-29(27)21-33(31)38(36-25(3)13-10-14-26(36)4)34-22-30-18-8-6-16-28(30)20-32(34)37/h5-22H,1-4H3 |
InChI Key |
YYVIVSWLIZMNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=C(C=CC=C7C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


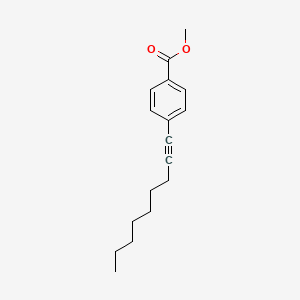
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

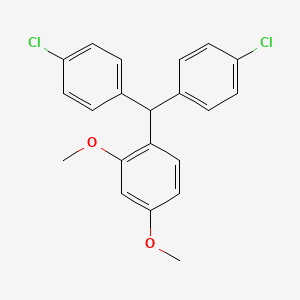
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
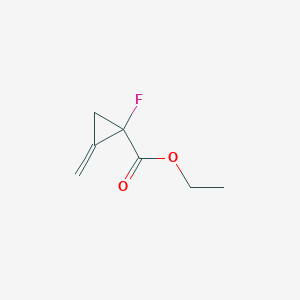
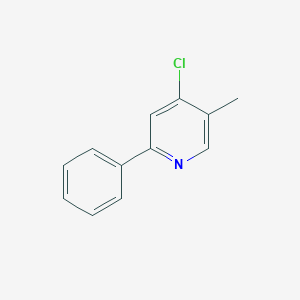
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
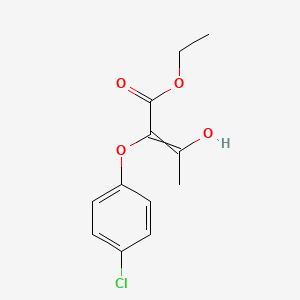

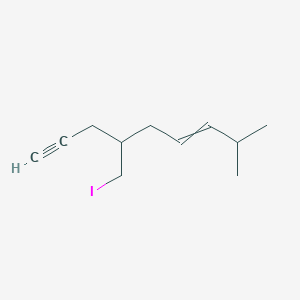
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)

